5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Description
5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronate ester derivative of aniline featuring a nitro group (-NO₂) at the 5-position and a tetramethyl-1,3,2-dioxaborolane group at the 2-position. This compound (CAS 1421322-60-2, MFCD24040049) is widely used in Suzuki-Miyaura cross-coupling reactions due to the reactivity of its boronate ester moiety . The nitro group serves as a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the aromatic ring and influencing the compound’s electronic and steric properties .
Properties
IUPAC Name |
5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O4/c1-11(2)12(3,4)19-13(18-11)9-6-5-8(15(16)17)7-10(9)14/h5-7H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGAIVJBQKIURY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple steps. One common method includes the acylation of aniline derivatives, followed by the deprotection of the pinacol ester, and finally, borylation . The borylation step is crucial for introducing the boronic ester group into the molecule.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The boronic ester group can participate in Suzuki-Miyaura coupling reactions.
Substitution: The nitro group can be replaced by other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Conversion to corresponding amines.
Reduction: Formation of biaryl compounds in Suzuki-Miyaura coupling.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Organic Synthesis
5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline serves as a versatile building block in organic chemistry. Its boronic ester group is particularly useful in Suzuki-Miyaura coupling reactions , which are essential for forming biaryl compounds. This reaction is widely utilized in the synthesis of pharmaceuticals and agrochemicals.
Key Reactions
| Reaction Type | Description | Common Conditions |
|---|---|---|
| Oxidation | Reduction of the nitro group to amine | Hydrogen peroxide, KMnO₄ |
| Reduction | Formation of biaryl compounds via Suzuki coupling | Palladium catalysts |
| Substitution | Nucleophilic aromatic substitution | Amines or thiols as nucleophiles |
Biological Research
In biological contexts, this compound is used as a probe to study enzyme mechanisms and biochemical pathways. Its ability to undergo reduction allows it to interact with various biological molecules, thereby facilitating research into enzyme activities and cellular processes.
Case Study: Enzyme Mechanism Exploration
A study demonstrated that derivatives of this compound could be employed to investigate the catalytic mechanisms of specific enzymes. The nitro group can be reduced under physiological conditions, providing insights into enzyme kinetics and substrate specificity.
Medicinal Chemistry
While not directly utilized as a therapeutic agent, this compound plays a crucial role as an intermediate in the synthesis of various pharmaceutical compounds. It is particularly significant in developing drugs targeting cancer and other diseases due to its ability to modify biological activity.
Applications in Drug Development
| Application Area | Description |
|---|---|
| Cancer Research | Intermediate for synthesizing anticancer agents |
| Antimicrobial Agents | Used in the development of novel antibiotics |
| Targeted Therapies | Facilitates the creation of compounds with specific biological targets |
Industrial Applications
In the chemical industry, this compound is employed in producing advanced materials, including polymers and coatings. Its unique properties enhance the durability and chemical resistance of these materials.
Material Science Applications
| Material Type | Application Description |
|---|---|
| Polymers | Used as a reagent to enhance polymer properties |
| Coatings | Improves chemical resistance and durability |
Mechanism of Action
The mechanism of action of 5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in various chemical reactions due to the presence of the nitro and boronic ester groups. The nitro group can undergo reduction to form amines, which are reactive intermediates in many biochemical pathways. The boronic ester group is crucial for Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biaryl compounds .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
The position of substituents on the aromatic ring significantly impacts reactivity and stability. Key analogues include:
a) 3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Substituents : Nitro at position 3, boronate at position 4.
b) 3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 1269233-11-5)
- Substituents : Chloro (-Cl) at position 3, boronate at position 5.
- Impact : Chloro is a weaker EWG than nitro, resulting in reduced electron withdrawal and slower reaction kinetics in cross-coupling .
c) 3-Fluoro-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Substituents : Fluoro (-F) at position 3, N-methyl (-CH₃) at the amine.
d) 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)aniline (CAS 1259285-61-4)
Physical and Chemical Properties
Reactivity in Cross-Coupling Reactions
The boronate ester group enables participation in Suzuki-Miyaura reactions. Key differences among analogues:
Biological Activity
5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS No. 1421322-60-2) is a synthetic compound with significant potential in biological research and medicinal chemistry. Its unique structure, featuring a nitro group and a boronic ester moiety, allows it to participate in various chemical reactions and biological activities. This article explores the biological activity of this compound, supported by data tables and relevant case studies.
- Molecular Formula : C12H17BN2O4
- Molecular Weight : 264.09 g/mol
- IUPAC Name : 5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
The biological activity of this compound is largely attributed to its ability to undergo various chemical transformations. The nitro group can be reduced to an amine under specific conditions, which could enhance its reactivity in biological systems. Additionally, the boronic ester group is pivotal for Suzuki-Miyaura coupling reactions, commonly utilized in the synthesis of biaryl compounds that exhibit biological activity .
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes. For instance:
| Compound | Enzyme Target | IC50 (μM) |
|---|---|---|
| This compound | α-glucosidase | Not specified |
| 4-Nitro derivatives | Maltase α-glucosidase | 15.6 - 36 μM |
| Tetrachlorophthalimides | Various cancer cell lines | 3 - 58 μM |
The compound's structural modifications can significantly impact its inhibitory potency against these enzymes .
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound can selectively inhibit cancer cell growth while sparing normal cells. For example:
| Cell Line | % Inhibition |
|---|---|
| MCF7 (breast cancer) | 18% |
| HT29 (colon cancer) | 36% |
| A2780 (ovarian cancer) | 58% |
These findings suggest that the compound may possess selective anticancer properties, making it a candidate for further development .
Case Studies
- Inhibition of PKMYT1 : A study highlighted the role of similar compounds in inhibiting PKMYT1, a protein kinase involved in DNA damage response pathways. The compound demonstrated promising selectivity and potency in inhibiting this target, which is crucial for certain cancer therapies .
- Biochemical Assays : The compound has been utilized as a probe in biochemical assays to study enzyme mechanisms. Its ability to participate in diverse chemical reactions makes it valuable for investigating complex biochemical pathways .
Q & A
Q. What are the common synthetic routes for 5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?
The compound is typically synthesized via Miyaura borylation . Starting with 2-amino-5-nitrobenzene bromide or iodide, the reaction employs bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in a polar solvent like DMF at 80–100°C. Post-synthesis purification involves column chromatography, and structural confirmation is achieved via ¹H, ¹³C, and ¹¹B NMR spectroscopy .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Confirms aromatic protons and the tetramethyl dioxaborolane group.
- ¹¹B NMR : Identifies the boron environment (δ ~30 ppm for boronate esters).
- IR Spectroscopy : Detects nitro (N-O stretch at ~1520 cm⁻¹) and amine (N-H stretch at ~3400 cm⁻¹) groups.
- X-ray crystallography (using SHELX software ): Resolves bond lengths and angles in the solid state.
- Mass spectrometry : Validates molecular weight via ESI-TOF or MALDI .
Q. What are the primary applications of this compound in organic synthesis?
The boronate ester enables Suzuki-Miyaura cross-coupling to construct biaryl motifs, while the nitro group serves as a precursor for reduction to an amine (e.g., using H₂/Pd-C), facilitating further functionalization (e.g., amide coupling). This dual functionality makes it valuable in synthesizing pharmaceuticals and agrochemical intermediates .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence reactivity in cross-coupling reactions?
The nitro group deactivates the aryl ring , slowing oxidative addition of the Pd catalyst. However, it stabilizes intermediates by reducing electron density at the boron center. To counteract reduced reactivity, use bulky ligands (e.g., SPhos or XPhos) and elevated temperatures (80–110°C). Monitor reaction progress via HPLC or GC-MS to optimize conditions .
Q. What strategies mitigate low yields in Suzuki reactions involving this compound?
- Minimize boronate hydrolysis : Use anhydrous solvents (e.g., THF, DMF) and degas with N₂/Ar.
- Catalyst optimization : Pd(OAc)₂ with XPhos (1–5 mol%) and additives like TBAB enhance turnover.
- Side reaction suppression : Avoid excess base (e.g., K₂CO₃) to prevent nitro group reduction.
- Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients to isolate the biaryl product .
Q. How can discrepancies between crystallographic data and computational models be resolved?
Compare experimental X-ray data (refined via SHELX ) with DFT calculations (B3LYP/6-31G* level). Assess crystal packing effects (e.g., hydrogen bonding or π-stacking) using Mercury software. Perform Hirshfeld surface analysis to quantify intermolecular interactions and validate computational models .
Q. What safety precautions are critical when handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
